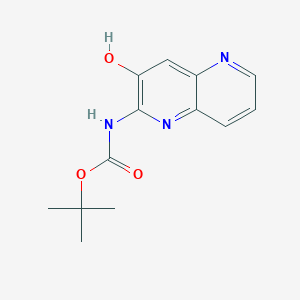

tert-Butyl (3-hydroxy-1,5-naphthyridin-2-yl)carbamate

Description

tert-Butyl (3-hydroxy-1,5-naphthyridin-2-yl)carbamate is a heterocyclic compound featuring a 1,5-naphthyridine core substituted with a hydroxy group at position 3 and a tert-butyl carbamate moiety at position 2. The 1,5-naphthyridine scaffold, a bicyclic system with two nitrogen atoms at positions 1 and 5, imparts unique electronic and steric properties, making it valuable in pharmaceutical and materials research.

Properties

Molecular Formula |

C13H15N3O3 |

|---|---|

Molecular Weight |

261.28 g/mol |

IUPAC Name |

tert-butyl N-(3-hydroxy-1,5-naphthyridin-2-yl)carbamate |

InChI |

InChI=1S/C13H15N3O3/c1-13(2,3)19-12(18)16-11-10(17)7-9-8(15-11)5-4-6-14-9/h4-7,17H,1-3H3,(H,15,16,18) |

InChI Key |

MFGKDRMLVSDBJM-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=C(C=C2C(=N1)C=CC=N2)O |

Origin of Product |

United States |

Preparation Methods

The synthesis of tert-Butyl (3-hydroxy-1,5-naphthyridin-2-yl)carbamate typically involves the following steps:

Formation of the 1,5-naphthyridine core: This can be achieved through various synthetic routes, including multicomponent reactions, Friedländer synthesis, and metal-catalyzed reactions.

Introduction of the tert-butyl carbamate group: This step involves the reaction of the 1,5-naphthyridine derivative with tert-butyl carbamate under suitable conditions.

Chemical Reactions Analysis

tert-Butyl (3-hydroxy-1,5-naphthyridin-2-yl)carbamate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can undergo reduction reactions to form alcohols or amines.

Substitution: The naphthyridine core can participate in nucleophilic or electrophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution .

Scientific Research Applications

tert-Butyl (3-hydroxy-1,5-naphthyridin-2-yl)carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl (3-hydroxy-1,5-naphthyridin-2-yl)carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl group and the naphthyridine core play crucial roles in these interactions, facilitating binding and subsequent biological effects . The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares tert-Butyl (3-hydroxy-1,5-naphthyridin-2-yl)carbamate with analogous compounds, emphasizing structural features, synthesis, and applications:

*Hypothetical values based on structural similarity.

Structural and Functional Insights

Core Heterocycle Differences

- 1,5-Naphthyridine (Target Compound): The dual nitrogen atoms in the bicyclic system enhance aromatic π-stacking and metal-coordination capabilities, distinguishing it from monocyclic pyridine derivatives (e.g., –9).

- Pyrimidine-Pyrrolidine () : The pyrimidine ring offers additional nitrogen sites for interaction with biological targets, while the pyrrolidine introduces conformational rigidity.

Substituent Effects

- tert-Butyl Carbamate : A common protective group across all compounds, it improves stability during synthesis but may require deprotection for final applications.

- Methoxy/Chloro Groups () : Methoxy groups enhance lipophilicity, whereas chloro and dioxo groups increase electrophilicity, affecting reactivity in substitution reactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.